molecular formula C14H19N3O3 B060823 Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate CAS No. 161609-80-9

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Cat. No.: B060823
CAS No.: 161609-80-9
M. Wt: 277.32 g/mol
InChI Key: DHNZPTXPFMSBML-UHFFFAOYSA-N
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Description

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is a high-value chemical intermediate designed to accelerate innovation in medicinal chemistry and drug discovery. This compound features a bifunctional piperidine scaffold, strategically protected with a Cbz (carbobenzyloxy) group on the nitrogen and functionalized with a hydrazinecarboxamide moiety at the 4-position. This unique molecular architecture provides researchers with two highly reactive handles for further synthetic elaboration. The Cbz group is readily deprotected to reveal a secondary amine, a common pharmacophore in active pharmaceutical ingredients, while the hydrazine carbonyl function serves as a key precursor for the synthesis of various heterocycles, including 1,3,4-oxadiazoles, or for the preparation of hydrazide-hydrazone derivatives via condensation with aldehydes and ketones. Its primary research value lies in the construction of diverse compound libraries aimed at targeting a wide range of biological entities, such as enzymes, receptors, and protein-protein interactions, particularly within the central nervous system and oncology. As a sophisticated building block, it is instrumental in the exploration of structure-activity relationships (SAR) and the development of novel protease inhibitors, kinase inhibitors, and other therapeutic candidates. This reagent is offered strictly for research applications and is an essential tool for chemists seeking to rapidly access complex, nitrogen-containing molecular architectures.

Properties

IUPAC Name

benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZPTXPFMSBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593597
Record name Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161609-80-9
Record name Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Hydrazinolysis of Piperidine Esters

A widely employed method involves the nucleophilic substitution of ester groups with hydrazine. Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate serves as a precursor, where the ethoxycarbonyl group undergoes aminolysis with hydrazine hydrate.

Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (70–80°C)

  • Duration : 12–24 hours

  • Molar Ratio : Hydrazine hydrate in excess (2–3 equivalents)

Mechanistic Insight :
The ethoxy group is displaced by hydrazine via a nucleophilic acyl substitution mechanism, forming the hydrazide and releasing ethanol as a byproduct. The reaction’s efficiency depends on the ester’s electrophilicity and the nucleophile’s concentration.

Example Protocol :

  • Dissolve Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 equiv) in ethanol.

  • Add hydrazine hydrate (2.5 equiv) dropwise under nitrogen.

  • Reflux for 18 hours, followed by solvent removal under reduced pressure.

  • Purify the crude product via recrystallization (yield: 82–89%).

Key Data :

ParameterValueSource
Yield82–89%
Purity (HPLC)≥98%
Reaction ScaleUp to 1.5 kg

Multi-Step Synthesis from Piperidine Carboxylic Acids

Carboxylic Acid Activation and Hydrazide Formation

This route involves converting a piperidine carboxylic acid to its hydrazide derivative through intermediate activation.

Steps :

  • Protection of Piperidine Amine :
    React 4-piperidinecarboxylic acid with benzyl chloroformate in dichloromethane (DCM) using triethylamine as a base to form Benzyl 4-carboxypiperidine-1-carboxylate.

    • Yield : 90–95%.

  • Activation as Acyl Chloride :
    Treat the carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 2 hours to generate the acyl chloride.

  • Hydrazide Formation :
    React the acyl chloride with anhydrous hydrazine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

    • Yield : 75–80%.

Advantages :

  • High functional group tolerance.

  • Suitable for large-scale production due to predictable kinetics.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety. For example, substituting dichloromethane (DCM) with methyl tert-butyl ether (MTBE) reduces environmental impact while maintaining reaction efficiency.

Case Study :

  • Solvent : MTBE

  • Reducing Agent : Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)

  • Temperature : 0°C to room temperature

  • Yield : 91.7% (purity: 98.51%).

Process Intensification

Continuous flow reactors enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) :

    • δ 7.20–7.32 (5H, m, benzyl aromatic protons).

    • δ 3.48 (2H, s, CH₂ of Cbz group).

    • δ 1.40–2.40 (7H, m, piperidine ring protons).

  • Mass Spectrometry :

    • ESI(+): m/z 277.32 [M+H]⁺.

Purity Assessment

HPLC analysis under reversed-phase conditions confirms purity ≥98% using a C18 column and acetonitrile-water mobile phase.

Comparative Analysis of Methods

MethodYieldScalabilityCostEnvironmental Impact
Ester Aminolysis82–89%HighLowModerate
Acyl Chloride Route75–80%ModerateMediumHigh (SOCl₂ use)
Industrial Red-Al91–94%HighHighLow

Key Findings :

  • Ester aminolysis balances yield and cost for laboratory-scale synthesis.

  • Industrial methods favor Red-Al reduction due to superior yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis Overview:

  • Starting Materials: Typically involves benzyl piperidine derivatives.
  • Key Reagents: Hydrazine derivatives, carbonyl compounds.
  • Typical Yields: Varies based on reaction conditions but can reach up to 80% in optimized conditions .

Pharmaceutical Applications

  • Analgesics Development:
    Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate serves as a precursor for synthesizing potent analgesics. Its structural features allow for modifications that can enhance receptor affinity and selectivity, particularly at opioid receptors .
  • GABAergic Activity:
    Research indicates that derivatives of piperidine compounds exhibit GABA-related activity, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy . The ability to modify the hydrazinecarbonyl moiety enhances the pharmacological profile of these derivatives.
  • Receptor Agonists and Antagonists:
    This compound has been utilized in the synthesis of receptor agonists and antagonists, particularly those targeting serotonin and dopamine receptors. These compounds have implications in treating mood disorders and psychosis .

Case Study 1: Synthesis of Analgesics

A study demonstrated the successful synthesis of a series of benzyl piperidine derivatives from this compound. These derivatives displayed significant analgesic properties in preclinical trials, indicating their potential for further development into therapeutic agents .

Case Study 2: GABA Modulation

Another research effort focused on modifying the hydrazinecarbonyl group to enhance GABAergic activity. The resulting compounds showed improved efficacy in binding to GABA receptors and were evaluated for their anxiolytic effects in animal models .

Comparative Analysis of Related Compounds

To understand the significance of this compound, it is essential to compare it with other related piperidine derivatives:

Compound NameKey FeaturesApplications
Benzyl 4-(phenylamino)piperidine-4-carboxylic acidPhenyl substitution enhances receptor bindingAnalgesics, mood stabilizers
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylateOxo group increases reactivityPrecursor for various receptor modulators
Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxamideAmide functionality improves solubilityAntidepressants, anxiolytics

Mechanism of Action

The mechanism of action of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Hydrazinecarbonyl Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Details Synthesis Yield Key Applications/Notes Reference
Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (Target Compound) C₁₄H₁₈N₃O₃ 276.31 Hydrazinecarbonyl (-CONHNH₂) Not reported Hydrazide coupling, heterocyclic synthesis
Benzyl 4-[amino(thiocarbonyl)]piperidine-1-carboxylate C₁₄H₁₈N₂O₂S 286.37 Thiocarbonyl (-CSNH₂) Not reported Thioamide synthesis, enzyme inhibition studies
tert-Butyl 4-((2-(2,2-diphenylacetyl)hydrazinecarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate C₃₄H₃₄N₃O₅S 612.72 Hydrazinecarbonyl linked to diphenylacetyl and benzo[b]thiophene 98% Antimalarial intermediate

Key Observations :

  • The diphenylacetyl-hydrazinecarbonyl derivative (C₃₄H₃₄N₃O₅S) demonstrates high synthetic efficiency (98% yield), suggesting superior reactivity in nucleophilic acyl substitution reactions .

Amino and Alkylamino Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Details Synthesis Yield Applications Reference
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 Amino (-NH₂) Not reported Intermediate for carbamate prodrugs
Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate C₁₆H₂₄N₂O₂ 276.38 1-Aminoethyl (-CH₂CH₂NH₂) Not reported TAAR1 agonist precursors
Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate C₁₆H₂₄N₂O₂ 276.38 3-Aminopropyl (-CH₂CH₂CH₂NH₂) Not reported Peptide mimetics, CNS drug development

Key Observations :

  • The primary amino group in Benzyl 4-aminopiperidine-1-carboxylate simplifies further functionalization but poses safety concerns due to incomplete toxicological data .

Pyridyl and Heteroaromatic Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Details Synthesis Yield Applications Reference
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate C₂₀H₂₅N₂O₃ 341.18 5-Methylpyridylmethyl 63% Cross-electrophile coupling products
Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate C₂₀H₂₅N₂O₃ 341.18 6-Methoxypyridylmethyl 61% Ligands for metalloenzyme inhibition

Key Observations :

  • Pyridylmethyl substituents enhance π-π stacking interactions, making these analogs suitable for targeting aromatic binding pockets in enzymes .
  • Moderate yields (61–63%) suggest challenges in steric control during cross-coupling reactions .

Ester and Carbonyl Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Details Synthesis Yield Applications Reference
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate C₁₈H₂₃NO₅ 333.38 Ethoxy-oxopropanoyl Not reported Pharmaceutical intermediate
Benzyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate C₂₀H₂₉N₂O₃ 345.46 Benzyl-ethyl carbamoyl Not reported Positive allosteric modulators (PAMs)

Key Observations :

  • The ethoxy-oxopropanoyl derivative (C₁₈H₂₃NO₅) is a protected amino acid analog used in peptide synthesis .
  • Bulky carbamoyl groups (e.g., benzyl-ethyl) in C₂₀H₂₉N₂O₃ improve selectivity for allosteric binding sites in receptor targets .

Biological Activity

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, supported by research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with hydrazine and carbonyl compounds. The general synthetic pathway includes:

  • Formation of the Piperidine Derivative : Piperidine is reacted with a benzyl group to form Benzyl piperidine.
  • Hydrazine Reaction : The introduction of hydrazine leads to the formation of the hydrazinecarbonyl moiety.
  • Carboxylation : The final step involves the addition of a carboxylic acid group, yielding the target compound.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of hydrazinecarbonyl compounds can inhibit human carbonic anhydrase isoforms (hCA I, II, IX, XII), which are implicated in tumor growth and metastasis.

  • Case Study : A study reported that certain derivatives showed low nanomolar inhibition against hCA IX and XII, indicating their potential as anticancer agents .
CompoundTarget IsoformIC50 (nM)
5ghCA IX<10
5mhCA XII<20

Antimalarial Activity

This compound has also been evaluated for its antimalarial properties. Compounds with similar structural features have shown efficacy against Plasmodium falciparum.

  • Case Study : A related compound demonstrated potent inhibition of N-myristoyltransferase (NMT), an essential enzyme for the survival of malaria parasites, with an EC50 value indicating effective activity in vivo against rodent malaria models .

The mechanism underlying the biological activity of this compound appears to involve:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit carbonic anhydrase isoforms suggests a mechanism where it interferes with tumor-associated enzymes, potentially leading to reduced tumor growth.
  • Targeting Metabolic Pathways : By inhibiting NMT in malaria parasites, it disrupts lipid metabolism crucial for parasite survival.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of hydrazinecarbonyl derivatives. Modifications at specific positions on the piperidine ring or the hydrazine moiety can significantly alter potency and selectivity.

  • Table of SAR Findings :
ModificationEffect on Activity
Chlorination at C3Increased selectivity for hCA IX
Addition of bulky groupsEnhanced lipophilicity and enzyme affinity

Q & A

Basic Question: What is a standard synthetic route for Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Answer:
A common synthesis involves reacting 4-aminopiperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Acylation : Introduce the hydrazinecarbonyl group via coupling reagents like EDCI or DCC in anhydrous solvents.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to benzyl chloroformate) and monitor pH to minimize side reactions (e.g., over-acylation). Reaction progress is tracked via TLC (Rf ~0.4 in 30% EtOAc/hexane) .

Basic Question: How is the compound characterized to confirm structural integrity?

Answer:
1H/13C NMR spectroscopy is critical:

  • 1H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.1–4.2 ppm (piperidine N-CH2), and δ 3.8–3.9 ppm (hydrazine NH) confirm functional groups.
  • 13C NMR : Signals at ~155 ppm (carbamate C=O) and ~170 ppm (hydrazinecarbonyl C=O) validate the backbone.
  • Mass Spectrometry : HRMS (ESI+) matches the molecular ion [M+H]+ (e.g., m/z 275.34 for C16H21NO3). Cross-reference with literature spectra ensures accuracy .

Basic Question: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers.
  • Solvent Compatibility : Dissolve in anhydrous DMSO or dichloromethane for long-term stability.
  • Avoid : Exposure to moisture (hydrolysis risk) and strong oxidizers (degradation via radical pathways). Regularly monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Question: How can researchers optimize yield in multi-step syntheses involving this compound?

Answer:

  • Stepwise Monitoring : Use in-situ FTIR to track carbonyl group formation (peaks ~1650 cm⁻¹).
  • Catalytic Efficiency : Employ Pd/C or Raney nickel for selective hydrogenation of intermediates.
  • Workflow Automation : Implement capsule-based reactors (e.g., General Procedure B in automated platforms) to reduce human error and enhance reproducibility .

Advanced Question: What analytical methods resolve discrepancies in reported toxicological data?

Answer:

  • In Silico Modeling : Predict acute toxicity using QSAR tools (e.g., TEST software by EPA) to cross-validate conflicting experimental LD50 values.
  • In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC50 values).
  • Literature Meta-Analysis : Compare datasets from PubChem, ECHA, and peer-reviewed journals to identify methodological inconsistencies (e.g., solvent effects in toxicity studies) .

Advanced Question: How are reaction mechanisms elucidated for derivatives of this compound?

Answer:

  • Isotopic Labeling : Use 15N-labeled hydrazine to trace nucleophilic attack pathways via 2D NMR (HSQC).
  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map transition states and energy barriers for acyl transfer reactions.
  • Kinetic Profiling : Monitor reaction rates under varying temperatures to differentiate SN1/SN2 mechanisms in substitution reactions .

Advanced Question: What strategies mitigate byproduct formation during hydrazinecarbonyl functionalization?

Answer:

  • Protecting Groups : Temporarily block reactive piperidine nitrogen with Boc groups to prevent undesired cyclization.
  • Solvent Selection : Use DMF for polar intermediates to enhance solubility and reduce dimerization.
  • Quenching Protocols : Add aqueous NaHCO3 immediately post-reaction to neutralize excess hydrazine and minimize oxidative byproducts .

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